Ethyl 2-methyl-5-nitrophenylacetic acid Ethyl 2-methyl-5-nitrophenylacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18229119
InChI: InChI=1S/C11H13NO4/c1-3-9(11(13)14)10-6-8(12(15)16)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

Ethyl 2-methyl-5-nitrophenylacetic acid

CAS No.:

Cat. No.: VC18229119

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methyl-5-nitrophenylacetic acid -

Specification

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name 2-(2-methyl-5-nitrophenyl)butanoic acid
Standard InChI InChI=1S/C11H13NO4/c1-3-9(11(13)14)10-6-8(12(15)16)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14)
Standard InChI Key HPUHCZPTNPQBCS-UHFFFAOYSA-N
Canonical SMILES CCC(C1=C(C=CC(=C1)[N+](=O)[O-])C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-methyl-5-nitrophenylacetic acid belongs to the class of nitro-substituted phenylacetic acid derivatives. Its IUPAC name derives from the phenyl ring substituted with methyl and nitro groups, coupled with an acetic acid moiety esterified with ethanol. Key identifiers include:

PropertyValueSource
CAS Registry Number1261500-59-7
Molecular FormulaC11H13NO4\text{C}_{11}\text{H}_{13}\text{NO}_{4}
Molecular Weight223.23 g/mol
Purity≥98%
Related Acid Form (CAS)37777-81-4 (C9H9NO4\text{C}_{9}\text{H}_{9}\text{NO}_{4})

The compound’s structure (Fig. 1) features a nitro group (-NO2_2) at the 5-position and a methyl group (-CH3_3) at the 2-position of the phenyl ring, with an ethyl ester (-COOCH2_2CH3_3) replacing the carboxylic acid proton. This esterification enhances solubility in organic solvents compared to its acidic counterpart .

Synthesis and Manufacturing Processes

Nitration of Phenylacetic Acid Derivatives

The synthesis of nitro-substituted phenylacetic acids typically involves nitration of precursor aromatic compounds. A patent by CN101486654A details the nitration of 2-methylphenylacetic acid using a mixture of nitric acid (HNO3\text{HNO}_3) and acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at controlled temperatures (-10°C to 10°C) . While this method targets the 3-nitro isomer, analogous strategies may apply to the 5-nitro derivative by modifying reaction conditions or starting materials.

Key Reaction Parameters

  • Molar Ratios: 1:1.5:1.1 (2-methylphenylacetic acid : HNO3\text{HNO}_3 : (CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) .

  • Temperature: -5°C to 5°C to minimize byproducts .

  • Yield: ~60% for the 3-nitro isomer, suggesting potential optimization for the 5-nitro variant .

Esterification of the Carboxylic Acid

The ethyl ester is likely synthesized via acid-catalyzed esterification of 2-methyl-5-nitrophenylacetic acid (CAS: 37777-81-4) with ethanol (CH3CH2OH\text{CH}_3\text{CH}_2\text{OH}):

RCOOH+CH3CH2OHH+RCOOCH2CH3+H2O\text{RCOOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_2\text{CH}_3 + \text{H}_2\text{O}

This step enhances the compound’s stability and compatibility with non-polar reaction media .

Physicochemical Properties

Thermal and Spectral Characteristics

While direct data for the ethyl ester is limited, its precursor acid (CAS: 37777-81-4) exhibits:

  • Melting Point: 149°C .

  • Boiling Point: 369.5°C (predicted) .

  • Density: 1.346 g/cm³ (predicted) .

The ester’s lower polarity likely reduces its melting point compared to the acid. Infrared (IR) spectroscopy of analogous compounds reveals peaks at 1718 cm1^{-1} (C=O stretch) and 1525 cm1^{-1} (asymmetric NO2_2 stretch) .

Solubility and Stability

The ethyl ester’s solubility in organic solvents (e.g., dichloromethane, ethyl acetate) facilitates its use in coupling reactions. Stability data recommend storage in dry, sealed containers at room temperature to prevent hydrolysis .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 2-methyl-5-nitrophenylacetic acid serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The nitro group can be reduced to an amine (-NH2_2), enabling further functionalization .

Material Science

The compound’s aromatic nitro group participates in Suzuki-Miyaura cross-coupling reactions, forming biaryl structures used in organic electronics and liquid crystals .

Analytical and Synthetic Chemistry

As a high-purity standard (≥98%), it aids in method development for chromatography and spectroscopy .

SupplierCAS NumberPurityPrice (USD)Scale
Aromsyn 1261500-59-7≥98%Custom QuoteGram to Kilogram
TRC 37777-81-495%$75/100 mgLab Scale
AK Scientific 37777-81-495%$111/1 gLab Scale

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